(2-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)cyclopropyl)methanamine
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Overview
Description
(2-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)cyclopropyl)methanamine is a complex organic compound that features a cyclopropyl group attached to a methanamine moiety, which is further linked to a dihydroisoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)cyclopropyl)methanamine typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Dihydroisoquinoline Core: Starting from a suitable aromatic precursor, the dihydroisoquinoline core can be synthesized through a Pictet-Spengler reaction.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents like diazomethane or Simmons-Smith reagent.
Attachment of the Methanamine Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)cyclopropyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using hydrogen gas and a suitable catalyst can reduce the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use in drug discovery and development, particularly in targeting specific receptors or enzymes.
Industry: Use in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)cyclopropyl)methanamine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(2-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)cyclopropyl)methanol: Similar structure but with a hydroxyl group instead of an amine.
(2-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)cyclopropyl)amine: Similar structure but without the methylene bridge.
Uniqueness
(2-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)cyclopropyl)methanamine is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H20N2 |
---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
[2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C14H20N2/c15-8-13-7-14(13)10-16-6-5-11-3-1-2-4-12(11)9-16/h1-4,13-14H,5-10,15H2 |
InChI Key |
BNOXARHBBQKXRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3CC3CN |
Origin of Product |
United States |
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